Lack of Publicly Available Target‑Engagement Data vs. Well‑Characterized D₃ Ligand Series
No peer‑reviewed binding, functional, or cellular assay data could be located for 4‑isopropoxy‑N‑(2‑(4‑methylpiperazin‑1‑yl)‑2‑(thiophen‑3‑yl)ethyl)benzamide. In contrast, closely related N‑(4‑(4‑phenylpiperazin‑1‑yl)butyl)‑4‑(thiophen‑3‑yl)benzamides (e.g., compounds 13g and 13r) exhibit D₃ Kᵢ values < 100 nM and >100‑fold selectivity over D₂ [1]. The absence of analogous data for the target compound precludes any claim of comparable or superior receptor engagement.
| Evidence Dimension | Dopamine D₃ receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 13g (N-(4-(4-phenylpiperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamide): D₃ Kᵢ < 100 nM; D₂/D₃ selectivity >100‑fold [1] |
| Quantified Difference | Cannot be calculated – no target‑compound data exist |
| Conditions | Radioligand binding assay (source: NIMH PDSP) |
Why This Matters
A procurement decision based on assumed D₃ activity would be speculative; users must either generate de‑novo data or select a comparator with proven target engagement.
- [1] Somoza, E.C. et al. (2019) Bioorganic & Medicinal Chemistry Letters, 29, 1266–1270. View Source
